4-Spiro-[1-thiophthalane] piperidine hydrochloride
Description
Historical Context and Discovery
4-Spiro-[1-thiophthalane] piperidine hydrochloride (CAS 191673-07-1) emerged as part of broader investigations into spirocyclic compounds in the late 20th century. While its exact discovery timeline remains undocumented in public literature, its structural framework aligns with patented spiropiperidine derivatives developed for pharmaceutical applications. For instance, U.S. Patent 3,574,204A (2011) describes piperidine spiro compounds with tranquilizing properties, highlighting early interest in this chemical class. The compound gained prominence in the 2010s as advancements in spiroheterocycle synthesis, such as ionic liquid-mediated reactions, enabled efficient access to its complex architecture. Its inclusion in commercial catalogs by 2017 reflects its adoption as a research tool in medicinal chemistry.
Significance in Spiropiperidine Chemistry
This compound exemplifies the strategic importance of spiropiperidines in drug discovery. Key attributes include:
Studies demonstrate that the spiro configuration reduces conformational flexibility, favoring high-affinity binding to biological targets like leishmanial PTR1 enzymes and kinesin spindle proteins. The hydrochloride salt form improves aqueous solubility, facilitating in vitro testing.
Classification and Nomenclature
Systematic Name :
3H-Spiro[benzo[c]thiophene-1,4'-piperidine] hydrochloride
Structural Classification :
- Core : Bicyclic spiro system (piperidine + thiophthalane)
- Substituents : Protonated piperidine nitrogen (HCl salt)
- Stereochemistry : Planar chirality at spiro carbon (C1)
The thiophthalane component (benzothiophene derivative) distinguishes it from oxygen-containing analogs, with sulfur enabling unique redox interactions in biological systems. Its molecular formula (C₁₂H₁₆ClNS) and weight (241.78 g/mol) are verified through high-resolution mass spectrometry.
Current Research Landscape
Recent advances (2022–2025) focus on three domains:
Synthetic Methodology
Biological Applications
Computational Modeling
Ongoing clinical trials (as of 2025) explore derivatives for neurodegenerative diseases, leveraging the compound’s ability to inhibit mitochondrial permeability transition pores. Collaborative efforts between academic and industrial labs, such as Merck Research Laboratories, underscore its translational potential.
Properties
IUPAC Name |
spiro[1H-2-benzothiophene-3,4'-piperidine];hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NS.ClH/c1-2-4-11-10(3-1)9-14-12(11)5-7-13-8-6-12;/h1-4,13H,5-9H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYYXTMKOBDSRNP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC12C3=CC=CC=C3CS2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30593677 | |
| Record name | 3H-Spiro[2-benzothiophene-1,4'-piperidine]--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30593677 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.78 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
191673-07-1 | |
| Record name | 3H-Spiro[2-benzothiophene-1,4'-piperidine]--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30593677 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Spiro-[1-thiophthalane] piperidine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Spiro-[1-thiophthalane] piperidine hydrochloride typically involves the reaction of piperidine with a thiophthalane derivative under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the spiro structure. The reaction conditions, such as temperature and pH, are carefully monitored to ensure the desired product is obtained with high purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts to achieve high yields. The reaction is conducted in large reactors with precise control over reaction parameters to ensure consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
4-Spiro-[1-thiophthalane] piperidine hydrochloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or sulfide derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the piperidine ring is substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic reagents like sodium azide (NaN₃) and potassium cyanide (KCN) are employed under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol and sulfide derivatives.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
4-Spiro-[1-thiophthalane] piperidine hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-Spiro-[1-thiophthalane] piperidine hydrochloride involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes and receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues
Key structural analogues include:
Key Differences:
- Substituent Effects : Replacement of sulfur in thiophthalane with oxygen (phthalan or chroman) alters electronic properties. Sulfur’s lower electronegativity may enhance lipophilicity and metabolic stability compared to oxygen analogues .
Biological Activity
4-Spiro-[1-thiophthalane] piperidine hydrochloride is a chemical compound with notable biological activities. It is characterized by its unique structure, which includes a spirocyclic moiety and a piperidine ring. This compound has garnered attention in pharmacological research due to its potential therapeutic applications.
- Molecular Formula : C₁₂H₁₆ClNS
- Molecular Weight : 241.79 g/mol
- CAS Number : 191673-07-1
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within biological systems. Its mechanism is believed to involve modulation of neurotransmitter systems, particularly through receptor agonism or antagonism.
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Activity : Preliminary studies have shown that this compound may possess antimicrobial properties, making it a candidate for further exploration in infectious disease treatment.
- Neuropharmacological Effects : The compound has been investigated for its effects on central nervous system receptors, particularly those involved in mood regulation and anxiety.
- Antitumor Potential : There is emerging evidence suggesting that it may inhibit the growth of certain cancer cell lines, although detailed mechanisms remain to be elucidated.
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of various piperidine derivatives, including this compound. Results indicated significant inhibition against Gram-positive and Gram-negative bacteria, suggesting potential as an antibiotic agent .
- Neuropharmacological Assessment : In a behavioral study involving rodent models, administration of the compound resulted in reduced anxiety-like behavior in elevated plus maze tests, indicating potential anxiolytic effects .
- Cancer Cell Line Studies : In vitro studies demonstrated that this compound could induce apoptosis in specific cancer cell lines, such as breast and prostate cancer cells. The mechanism appears to involve the activation of caspase pathways .
Pharmacokinetics
Understanding the pharmacokinetics of this compound is crucial for its therapeutic application:
- Absorption : The compound shows good oral bioavailability.
- Metabolism : It undergoes hepatic metabolism, primarily via cytochrome P450 enzymes.
- Excretion : Renal excretion is the primary route for elimination from the body.
Comparative Analysis
To better understand the uniqueness of this compound, a comparison with related compounds is beneficial:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| This compound | Structure | Antimicrobial, Neuropharmacological |
| Piperidine | Basic structure without spirocyclic moiety | Limited biological activity |
| Phenylacetylpiperidine | Contains phenylacetyl group | Antidepressant properties reported |
Q & A
Basic Research Questions
Q. What synthetic routes are recommended for 4-Spiro-[1-thiophthalane] piperidine hydrochloride, and how can purity be optimized?
- Methodology : Multi-step synthesis involving cyclization and functionalization is typical for spiro-piperidine derivatives. For example, analogous compounds often use tert-butyldicarbonate for amino group protection, followed by coupling reactions and HCl salt formation . To optimize purity, employ column chromatography with gradient elution (e.g., 5–20% methanol in dichloromethane) and validate via HPLC (C18 column, 0.1% TFA in water/acetonitrile) .
Q. How is structural characterization performed to confirm the integrity of the spiro-piperidine scaffold?
- Methodology : Use ¹H/¹³C NMR to verify spiro-junction signals (e.g., quaternary carbon at ~70 ppm) and thiophthalane ring protons (δ 6.8–7.5 ppm). High-resolution mass spectrometry (HRMS) with ESI+ mode confirms molecular ion peaks (e.g., [M+H]⁺). IR spectroscopy identifies C-S stretches (680–710 cm⁻¹) and NH/OH bands (3200–3500 cm⁻¹) .
Q. What solvents or conditions enhance the compound’s solubility for in vitro assays?
- Methodology : Hydrochloride salts generally exhibit improved aqueous solubility. Test dimethyl sulfoxide (DMSO) for stock solutions (≤10% v/v in buffer) and phosphate-buffered saline (PBS) at pH 7.4 for biological assays. Sonication or mild heating (37°C) may aid dissolution .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield in large-scale synthesis?
- Methodology : Apply Design of Experiments (DoE) to variables like temperature (60–100°C), catalyst loading (e.g., Pd/C for hydrogenation), and solvent polarity (DMF vs. acetonitrile). For thiophthalane ring formation, optimize sulfur source stoichiometry (e.g., Na₂S vs. thiourea) and reaction time (12–48 hr) . Monitor via TLC and intermediate LC-MS profiling.
Q. How can contradictions in biological activity data (e.g., IC₅₀ variability) be resolved?
- Methodology :
- Assay Validation : Use orthogonal assays (e.g., fluorescence polarization vs. radiometric assays for enzyme inhibition).
- Control Experiments : Test against known acetylcholinesterase inhibitors (e.g., donepezil hydrochloride) to validate assay conditions .
- Structural Analog Comparison : Benchmark against piperidine derivatives with similar substituents (e.g., 4-(pyridin-2-ylmethyl)piperidin-4-ol hydrochloride) to isolate spiro-specific effects .
Q. What strategies are effective for studying interactions with neurological targets (e.g., cholinergic receptors)?
- Methodology :
- Radioligand Binding Assays : Use [³H]-acetylcholine in cortical membrane preparations to assess competitive displacement .
- Computational Docking : Model the spiro-junction’s steric effects on receptor binding pockets (e.g., MAO-B or NMDA receptors) using Schrödinger Suite or AutoDock .
- Metabolic Stability Testing : Incubate with liver microsomes (human/rat) to evaluate CYP450-mediated degradation, correlating with in vivo half-life .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
